molecular formula C26H21NS2 B14277903 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione CAS No. 141693-21-2

2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione

Cat. No.: B14277903
CAS No.: 141693-21-2
M. Wt: 411.6 g/mol
InChI Key: MNGPJAURGLHPGM-UHFFFAOYSA-N
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Description

2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with diphenylacetylene in the presence of a sulfur source. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role as an antifungal or antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is unique due to its combination of anilino, diphenyl, and phenylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

141693-21-2

Molecular Formula

C26H21NS2

Molecular Weight

411.6 g/mol

IUPAC Name

2-anilino-1,2-diphenyl-2-phenylsulfanylethanethione

InChI

InChI=1S/C26H21NS2/c28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)29-24-19-11-4-12-20-24/h1-20,27H

InChI Key

MNGPJAURGLHPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C(C2=CC=CC=C2)(NC3=CC=CC=C3)SC4=CC=CC=C4

Origin of Product

United States

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